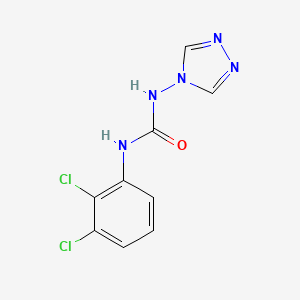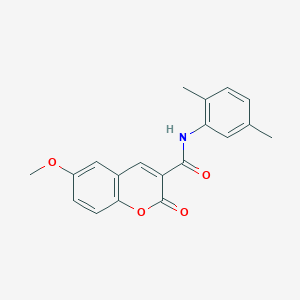![molecular formula C12H14BrClN2OS B5694693 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide is a chemical compound that has gained significance in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamide derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide involves the inhibition of various enzymes and proteins involved in the inflammatory and tumor pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide in lab experiments is its potential use in the development of new anti-inflammatory and antitumor drugs. This compound has shown promising results in various studies and can be used as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide. One of the future directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential use in combination with other drugs for the treatment of cancer. Further research is also needed to study its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide is a chemical compound that has shown promising results in various scientific research studies. This compound has potential therapeutic applications in the treatment of inflammation, tumors, and neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and proteins involved in the inflammatory and tumor pathways. However, further research is needed to study its pharmacokinetics and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with tert-butyl carbamate followed by carbon disulfide. The reaction mixture is then subjected to a basic hydrolysis to obtain the desired compound. This synthesis method has been reported in various research articles and is considered reliable.
Applications De Recherche Scientifique
5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2OS/c1-12(2,3)16-11(18)15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNWIXXBERTZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)






![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)